Dichlorotetrakis(triphenylphosphine)ruthenium(II)

Catalog No.
S1517729
CAS No.
15555-77-8
M.F
C72H60Cl2P4Ru
M. Wt
1221.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichlorotetrakis(triphenylphosphine)ruthenium(II)

CAS Number

15555-77-8

Product Name

Dichlorotetrakis(triphenylphosphine)ruthenium(II)

IUPAC Name

dichlororuthenium;triphenylphosphane

Molecular Formula

C72H60Cl2P4Ru

Molecular Weight

1221.1 g/mol

InChI

InChI=1S/4C18H15P.2ClH.Ru/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h4*1-15H;2*1H;/q;;;;;;+2/p-2

InChI Key

OIWNHEPSSHYXTG-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl

Selective Hydrogenation of Maleic Anhydride or Succinic Anhydride

Synthesis of Portions of the Natural Antibiotic Tetrodecamycin

Oxidation of Hydroxamic Acid

Hydroesterification Reactions

Hydroboration of Alkenes

Oxidation of Sulfides

Solar Energy Applications

Water Treatment Applications

Kharasch Addition Reactions

Cross-Coupling Reactions

Cyclization Reactions

Isomerization Reactions

Molecular Structure Analysis

Dichlorotris(triphenylphosphine)ruthenium(II) adopts a square pyramidal geometry. The central ruthenium atom (Ru) is bonded to two chlorine (Cl) atoms and three triphenylphosphine (PPh3) ligands. The PPh3 ligands are bulky due to the presence of three phenyl (C6H5) groups attached to each phosphorus (P) atom. This steric bulk creates a distorted square planar arrangement around the Ru atom, with one chloride atom occupying the apical position of the pyramid.


Chemical Reactions Analysis

Synthesis:

RuCl2(PPh3)3 is not typically synthesized directly. It's usually prepared by treating ruthenium trichloride (RuCl3) with triphenylphosphine (PPh3) in an organic solvent like benzene.

RuCl3 + 3 PPh3 -> RuCl2(PPh3)3 + PPh3HCl

Reactions:

RuCl2(PPh3)3 serves as a versatile precursor for various homogeneous catalysts. Due to its ability to form and break bonds readily, it facilitates a wide range of reactions in organic synthesis, including:

  • Oxidations: RuCl2(PPh3)3 can activate small molecules like hydrogen peroxide (H2O2) for oxidation reactions of alcohols, alkenes, and amines.
  • Reductions: The complex can be used in hydrogenation reactions for reducing alkenes, nitro compounds, ketones, and other functional groups.
  • Cross-couplings: RuCl2(PPh3)3 catalyzes C-C bond formation reactions between different organic molecules [].
  • Cyclizations: The complex can promote the formation of cyclic structures from linear precursors.
  • Isomerizations: RuCl2(PPh3)3 can be used to convert one isomer of a molecule to another.

Physical and Chemical Properties

  • Melting point: 250-252 °C
  • Boiling point: Decomposes before boiling
  • Solubility: Soluble in common organic solvents like benzene, dichloromethane, and THF
  • Stability: Air and moisture sensitive

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Dichlorotris(triphenylphosphine)ruthenium(II)

Dates

Modify: 2023-08-15

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